3,4-Diaminobenzenethiol
Overview
Description
3,4-Diaminobenzenethiol, also known as Benzenethiol, 3,4-diamino-, is a chemical compound with the molecular formula C6H8N2S . It is used in various applications, including as a ligand for gold nanoparticles .
Synthesis Analysis
An improved synthetic method for the synthesis of 3,4-diaminobenzenethiol has been presented in the literature . This reagent has practical applications as a new ligand for gold nanoparticles for the rapid detection of Cu2+ in water .Molecular Structure Analysis
The molecular structure of 3,4-Diaminobenzenethiol consists of a benzene ring with two amino groups and one thiol group .Chemical Reactions Analysis
3,4-Diaminobenzenethiol has been used as a reagent in the synthesis of gold nanoparticles for the rapid detection of Cu2+ in water .Physical And Chemical Properties Analysis
3,4-Diaminobenzenethiol has a molecular weight of 140.206 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 337.8±32.0 °C at 760 mmHg, and a flash point of 158.1±25.1 °C . It has 2 hydrogen bond acceptors, 4 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
- Summary of the Application : 3,4-Diaminobenzenethiol is used as a new ligand for gold nanoparticles in the rapid detection of Cu2+ in water . This method is shown to have high sensitivity and selectivity .
- Methods of Application or Experimental Procedures : An improved synthetic method for the synthesis of 3,4-diaminobenzenethiol is presented . This reagent is then applied as a new ligand for gold nanoparticles for the rapid detection of Cu2+ in water .
- Results or Outcomes : Well-defined peaks, proportional to the concentration of the corresponding Cu2+, were observed from 0.5 μM to 2 μM, and the recovery was in the range of 92–109% . This method provides a facile route for Cu2+ analysis .
properties
IUPAC Name |
3,4-diaminobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQABNVPCVWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462182 | |
Record name | 3,4-diaminobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobenzenethiol | |
CAS RN |
655247-00-0 | |
Record name | 3,4-diaminobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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